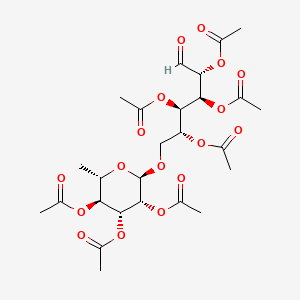

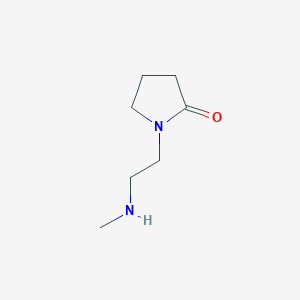

![molecular formula C18H17N3O4 B1358035 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide CAS No. 145259-45-6](/img/structure/B1358035.png)

4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

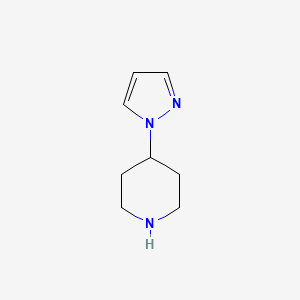

4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity of N-Isoindoline-1,3-dione Heterocycles

Field

Chemical Synthesis

Application

These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Method

One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Results

The review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .

Synthesis and Characterization of 4-(1,3-Dioxoisoindolin-2yl) Benzaldehyde

Field

Organic Chemistry

Application

The compound 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde has been synthesized from phthalic anhydride and p-toluidene followed by use of H2O2 in ethanol .

Method

The synthesis process involves the condensation reaction of phthalic anhydride and p-toluidine, which were refluxed in glacial acetic acid for 3 hours. The reaction was then quenched in water .

Results

The crude product was filtered and washed several times with water and then dried. The yield was 84% .

Design and Synthesis of Phthalimide-Schiff Base-Coumarin Hybrids

Field

Pharmaceutical Chemistry

Application

Phthalimide-Schiff base-coumarin hybrids have been designed and synthesized for their potential as potent α-glucosidase inhibitors . These compounds could be used in the treatment of diabetes mellitus by inhibiting the enzyme that converts carbohydrates to glucose .

Method

The synthesis of these compounds involved the use of 4-hydroxybenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde, 2-hydroxybenzaldehyde, 2-hydroxybenzaldehyde derivatives, coumarin-3-carbohydrazide, and coumarin-7-yloxy-acetohydrazide .

Results

In vitro α-glucosidase inhibition revealed that all the synthesized compounds exhibited outstanding α-glucosidase inhibition with IC 50 values ranging between 85.2±1.7 and 577.7±7.5 µM when compared with the standard inhibitor acarbose having IC 50 value 750.0±12.0 µM .

Anticholinesterase Activities of Novel Isoindolin-1,3-dione-based Acetohydrazide Derivatives

Field

Neurochemistry

Application

A novel series of isoindolin-1,3-dione-based acetohydrazides was designed, synthesized, and evaluated as possible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These compounds could be used in the treatment of Alzheimer’s disease by inhibiting the enzymes that break down acetylcholine, a neurotransmitter crucial for cognitive functions .

Method

The synthesis of these compounds involved the use of a variety of chemical reactions .

Results

In vitro results revealed IC 50 values ranging from 0.11±0.05 to 0.86±0.02 µM against AChE and 5.7±0.2 to 30.2±2.8 µM against BChE . The most potent compound was 8a, boasting an IC 50 value of 0.11 µM against AChE .

Design and Synthesis of Phthalimide-Schiff Base-Coumarin Hybrids

Results

In vitro α-glucosidase inhibition revealed that all the synthesized compounds exhibited outstanding α-glucosidase inhibition with IC 50 values ranging between 85.2±1.7 and 577.7±7.5 µM when compared with the standard inhibitor acarbose having IC 50 value 750.0±12.0 µM . The most potent compounds were 4-hydroxybenzaldehyde derivative 8a with coumarin-3-carbohydrazide moiety, 2-hydroxy-5-nitrobenzaldehyde derivative 11d with coumarin-7-yloxy-acetohydrazide moiety, and 2-hydroxy-5-nitrobenzaldehyde derivative 9d with coumarin-3-carbohydrazide moiety .

properties

IUPAC Name |

4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c19-16(20-24)12-6-8-13(9-7-12)25-11-3-10-21-17(22)14-4-1-2-5-15(14)18(21)23/h1-2,4-9,24H,3,10-11H2,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXMGNWHYDQFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617657 |

Source

|

| Record name | 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide | |

CAS RN |

145259-45-6 |

Source

|

| Record name | 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

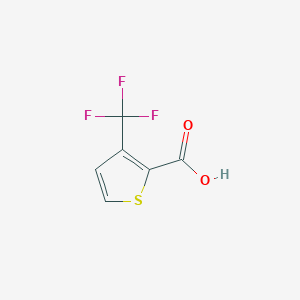

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)